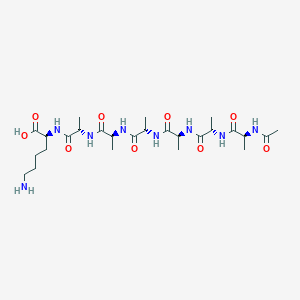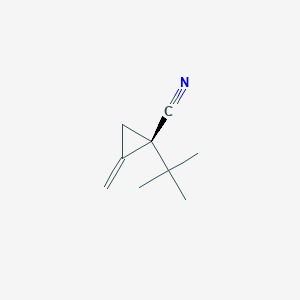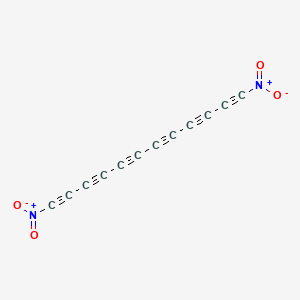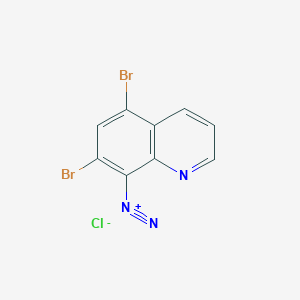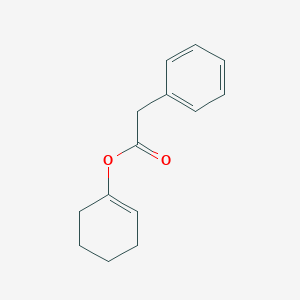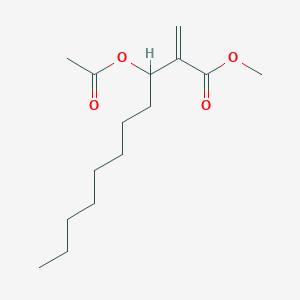
Undecanoic acid, 3-(acetyloxy)-2-methylene-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Undecanoic acid, 3-(acetyloxy)-2-methylene-, methyl ester is a chemical compound with the molecular formula C14H24O4 It is a derivative of undecanoic acid, characterized by the presence of an acetyloxy group and a methylene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of undecanoic acid, 3-(acetyloxy)-2-methylene-, methyl ester typically involves the esterification of undecanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The acetyloxy group can be introduced through acetylation using acetic anhydride and a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar esterification and acetylation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Undecanoic acid, 3-(acetyloxy)-2-methylene-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or acids.
Wissenschaftliche Forschungsanwendungen
Undecanoic acid, 3-(acetyloxy)-2-methylene-, methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and as a component in formulations requiring specific ester functionalities.
Wirkmechanismus
The mechanism of action of undecanoic acid, 3-(acetyloxy)-2-methylene-, methyl ester involves its interaction with cellular components. In biological systems, it can modulate metabolic pathways by affecting the expression of genes critical for cellular processes . The compound’s antifungal activity is attributed to its ability to disrupt cell wall and membrane assembly, lipid metabolism, and mRNA processing .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl undecanoate: A simpler ester of undecanoic acid without the acetyloxy and methylene groups.
Methyl undecylenate: Another ester of undecanoic acid with a different functional group arrangement.
Uniqueness
Undecanoic acid, 3-(acetyloxy)-2-methylene-, methyl ester is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the acetyloxy group enhances its potential as a versatile intermediate in organic synthesis, while the methylene group contributes to its unique chemical properties.
Eigenschaften
CAS-Nummer |
594835-16-2 |
|---|---|
Molekularformel |
C15H26O4 |
Molekulargewicht |
270.36 g/mol |
IUPAC-Name |
methyl 3-acetyloxy-2-methylideneundecanoate |
InChI |
InChI=1S/C15H26O4/c1-5-6-7-8-9-10-11-14(19-13(3)16)12(2)15(17)18-4/h14H,2,5-11H2,1,3-4H3 |
InChI-Schlüssel |
OQKRYSSAJQLEBF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C(=C)C(=O)OC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(Ethenyloxy)oct-1-yn-1-yl]cyclopropane](/img/structure/B14226744.png)
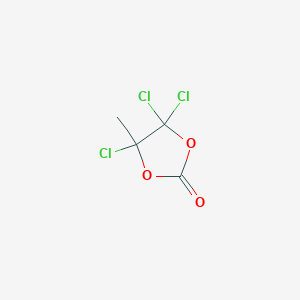
![N-[(4-Methoxyphenyl)methyl]-3-phenylbutan-1-imine N-oxide](/img/structure/B14226753.png)
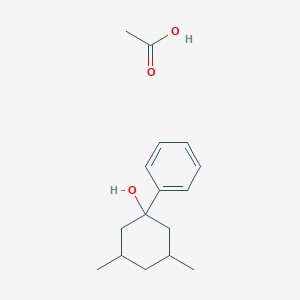
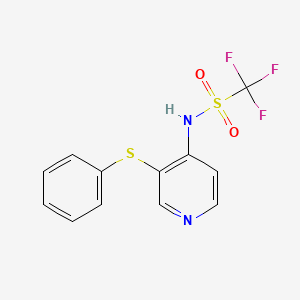
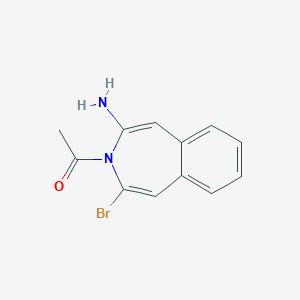
![Ethyl [(1R)-1-methyl-2-oxocyclohexyl]acetate](/img/structure/B14226771.png)
![(1H-Indazol-3-yl)(2-{[(1H-indazol-5-yl)methyl]amino}phenyl)methanone](/img/structure/B14226772.png)
